Cas no 155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-)

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- structure
155-57-7 structure
Product Name:Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
CAS No:155-57-7
MF:C19H25NO10
MW:427.40250658989
CID:182471
PubChem ID:656493
Update Time:2025-04-19

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
    • 2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4, 5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]o xy-acetonitrile
    • (2R)-[(6-O-alpha-L-arabinopyranosyl-alpha-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-[(6-O-beta-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)ethanenitrile
    • (2R)-{[6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl]oxy}(phenyl)ethanenitrile
    • VICIANIN
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
    • VICIANIN [MI]
    • 155-57-7
    • AC1LCV2V
    • (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
    • BENZENEACETONITRILE, .ALPHA.-((6-O-.ALPHA.-L-ARABINOPYRANOSYL-.BETA.-D- GLUCOPYRANOSYL)OXY)-, (R)-
    • [mandelonitrile beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside)]
    • R-VICIANIN
    • NS00094440
    • CHEBI:166510
    • 6-o-alpha-l-arabinopyranosyl-beta-d-glucopyranoside
    • Q6609212
    • SCHEMBL17387703
    • C01870
    • (R)-vicianin
    • lucumin
    • Lucumine
    • Inchi: 1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
    • InChI Key: YYYCJNDALLBNEG-GNRUMFBNSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O[C@@H](C#N)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 427.147846
  • Monoisotopic Mass: 427.147846
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 182

Experimental Properties

  • Density: 1.56
  • Boiling Point: 696.5°Cat760mmHg
  • Flash Point: 375.1°C
  • Refractive Index: 1.641

Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Related Literature

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